![molecular formula C13H16Cl3N3O B13566368 1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chlorophenyl group attached to an oxazole ring, which is further connected to a piperazine moiety
Métodos De Preparación
The synthesis of 1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 4-chlorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring.
Attachment of the Piperazine Moiety: The oxazole intermediate is then reacted with piperazine under suitable conditions to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Análisis De Reacciones Químicas
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound shares a similar chlorophenyl group but has an oxadiazole ring instead of an oxazole ring.
1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone:
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]carboxamides: These derivatives have been studied for their antitubercular activity and other biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H16Cl3N3O |
|---|---|
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-piperazin-1-yl-1,3-oxazole;dihydrochloride |
InChI |
InChI=1S/C13H14ClN3O.2ClH/c14-11-3-1-10(2-4-11)12-9-16-13(18-12)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H |
Clave InChI |
BKPVADYSTWHZSM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC=C(O2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


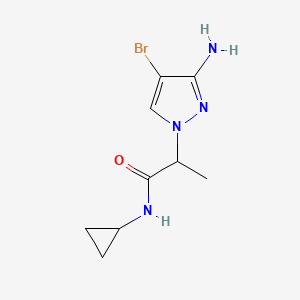
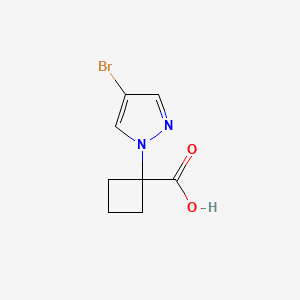
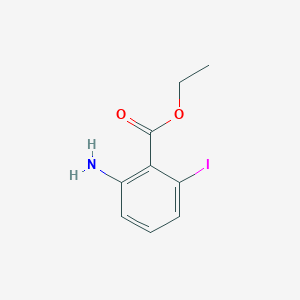
![7-Aminospiro[3.5]nonan-2-ol hydrochloride](/img/structure/B13566319.png)
![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)
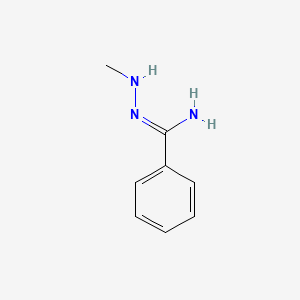
![2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13566333.png)
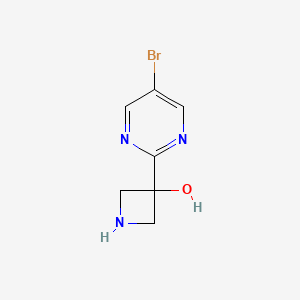
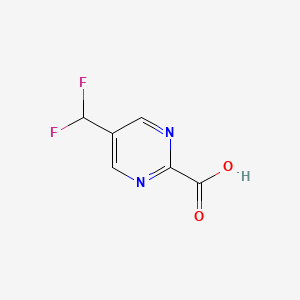
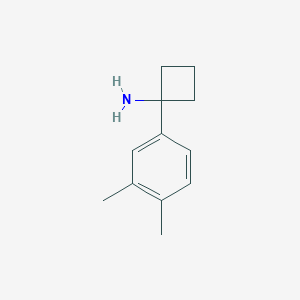
![4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one](/img/structure/B13566344.png)
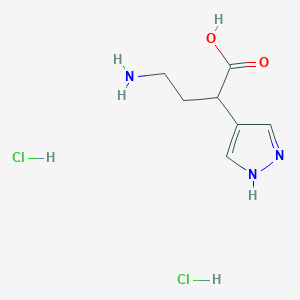

![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)
